molecular formula C8H4F3IO B1529474 4-Iodo-2-(trifluoromethyl)benzaldehyde CAS No. 1007579-67-0

4-Iodo-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1529474
CAS No.: 1007579-67-0
M. Wt: 300.02 g/mol
InChI Key: KKFCXRKONPDJPV-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of an iodine atom and a trifluoromethyl group on a benzene ring, along with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Trifluoromethylation: The compound can be synthesized through the halogenation of 2-(trifluoromethyl)benzaldehyde followed by iodination. This involves the use of iodine and a suitable catalyst under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of the benzaldehyde derivative, followed by selective halogenation and trifluoromethylation steps.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can undergo reduction reactions, particularly at the iodine atom, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles like sodium azide (NaN3), sodium iodide (NaI)

Major Products Formed:

  • Oxidation: 4-Iodo-2-(trifluoromethyl)benzoic acid

  • Reduction: 4-Iodo-2-(trifluoromethyl)benzyl alcohol

  • Substitution: 4-Azido-2-(trifluoromethyl)benzaldehyde, 4-Iodo-2-(trifluoromethyl)benzene

Scientific Research Applications

4-Iodo-2-(trifluoromethyl)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

  • Medicine: It is employed in the synthesis of drug candidates and intermediates for therapeutic applications.

  • Industry: The compound finds use in the production of materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.

  • 4-Iodo-2-(trifluoromethyl)pyridine: Similar iodine and trifluoromethyl groups but on a pyridine ring.

Uniqueness: 4-Iodo-2-(trifluoromethyl)benzaldehyde is unique due to its combination of an aldehyde group with iodine and trifluoromethyl substituents, which imparts distinct chemical reactivity and properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application development.

Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFCXRKONPDJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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